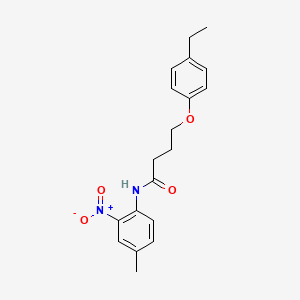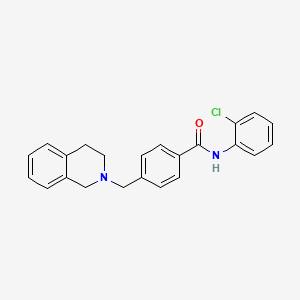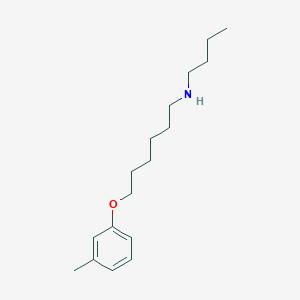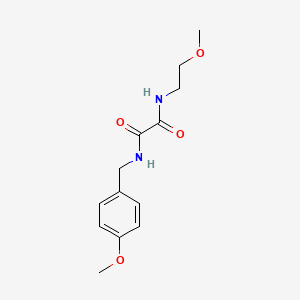
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by Ligand Pharmaceuticals and GlaxoSmithKline in 1992. GW501516 is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance.
Wirkmechanismus
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. These effects result in improved endurance performance and increased energy expenditure.
Biochemical and Physiological Effects:
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been shown to increase endurance performance in both animal and human studies. It has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle. Additionally, it has been shown to increase HDL cholesterol levels and decrease triglyceride levels in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance. However, its use in lab experiments is limited by its high cost and potential for off-target effects. Additionally, the long-term safety of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is not well understood.
Zukünftige Richtungen
Future research on 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide should focus on its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, more research is needed to understand the long-term safety of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide and its potential for off-target effects. Finally, more research is needed to understand the mechanism of action of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide and its effects on energy metabolism.
Synthesemethoden
The synthesis of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the reaction of 4-(4-ethylphenoxy)-3-nitrobenzoic acid with 2-bromo-4-methyl-1-nitrobenzene in the presence of triethylamine and palladium on carbon. The resulting intermediate is then reduced with lithium aluminum hydride to yield 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential as an endurance-enhancing agent. In animal studies, it has been shown to increase mitochondrial biogenesis and improve glucose uptake in skeletal muscle, leading to improved endurance performance. In human studies, 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been shown to increase muscle oxygen uptake and improve running endurance. It has also been studied for its potential to treat metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-7-9-16(10-8-15)25-12-4-5-19(22)20-17-11-6-14(2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLPDFQSDIVYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)


![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)

![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)